molecular formula C12H24N2O3 B2411640 Tert-butyl 4-[methoxy(methyl)amino]piperidine-1-carboxylate CAS No. 1420294-87-6

Tert-butyl 4-[methoxy(methyl)amino]piperidine-1-carboxylate

Cat. No.: B2411640
CAS No.: 1420294-87-6
M. Wt: 244.335
InChI Key: HTXLZEZXRPOORJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-[methoxy(methyl)amino]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a methoxy(methyl)amino group, and a piperidine ring. It is often used as an intermediate in organic synthesis and has various applications in scientific research.

Properties

IUPAC Name

tert-butyl 4-[methoxy(methyl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-8-6-10(7-9-14)13(4)16-5/h10H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXLZEZXRPOORJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[methoxy(methyl)amino]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methoxy(methyl)amine. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. Common solvents used in the synthesis include dichloromethane and methanol, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are essential to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[methoxy(methyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy(methyl)amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-[methoxy(methyl)amino]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-[methoxy(methyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is similar in structure but has a different substituent on the piperidine ring.

    Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Another similar compound with a piperazine ring instead of a piperidine ring.

Uniqueness

Tert-butyl 4-[methoxy(methyl)amino]piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

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